(7R,8S)-7,8-diaminononanoic acid

Description

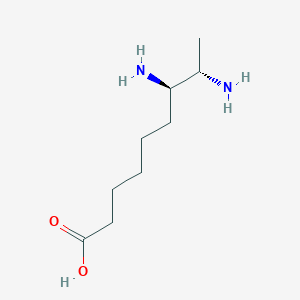

Structure

3D Structure

Properties

CAS No. |

157120-40-6 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

(7R,8S)-7,8-diaminononanoic acid |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/t7-,8+/m0/s1 |

InChI Key |

KCEGBPIYGIWCDH-JGVFFNPUSA-N |

SMILES |

CC(C(CCCCCC(=O)O)N)N |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCC(=O)O)N)N |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (7R,8S)-7,8-diaminononanoic acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R,8S)-7,8-diaminononanoic acid, a chiral diamino fatty acid, is a pivotal intermediate in the highly conserved biotin biosynthesis pathway. As an essential nutrient for most organisms and absent in humans, this pathway presents a compelling target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological context of this compound. It details its enzymatic synthesis, presents key quantitative data, and outlines relevant experimental protocols to facilitate further research and drug discovery efforts in this area.

Structure and Stereochemistry

This compound is an amino fatty acid with the chemical formula C9H20N2O2.[1] Its structure consists of a nine-carbon chain (nonanoic acid) with two amino groups substituted at the 7th and 8th carbon positions. The molecule possesses two chiral centers at C7 and C8, giving rise to four possible stereoisomers. The biologically active isomer, and the focus of this guide, is the (7R,8S) diastereomer.

Molecular Structure:

A 2D representation of the this compound structure is provided below:

Caption: Enzymatic synthesis of this compound and its conversion to dethiobiotin.

The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT) catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) using S-adenosyl-L-methionine (SAM) as the amino donor to produce this compound. [2][3]Subsequently, dethiobiotin synthetase (DTBS) catalyzes the ATP-dependent cyclization of this compound to form dethiobiotin, a precursor to biotin. [4]

Quantitative Data

The enzymatic kinetics of 7,8-diaminopelargonic acid aminotransferase (DAPA AT) have been characterized in several organisms, providing valuable data for inhibitor screening and drug design.

| Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference |

| Escherichia coli | 7-Keto-8-aminopelargonic acid | 1.2 | - | - | [5] |

| Escherichia coli | S-Adenosyl-L-methionine | 200 | - | - | [5] |

| Mycobacterium tuberculosis | 7-Keto-8-aminopelargonic acid | 2.83 | 0.003 | 0.02074 (μmol/min/mL) | [6] |

| Mycobacterium tuberculosis | S-Adenosyl-L-methionine | 308.28 | 0.003 | 0.02074 (μmol/min/mL) | [6] |

Experimental Protocols

Purification of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) from E. coli

This protocol is adapted from the purification of DAPA AT from a derepressed regulatory mutant of Escherichia coli. [2][3] Workflow:

Caption: Purification workflow for 7,8-diaminopelargonic acid aminotransferase (DAPA AT).

Methodology:

-

Cell Lysis: Prepare a cell-free extract from a derepressed E. coli strain by sonication or French press.

-

Protamine Sulfate Precipitation: Add protamine sulfate solution to the cell extract to precipitate nucleic acids. Centrifuge to collect the supernatant.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 30% and 50% saturation.

-

Acid and Heat Treatment: Resuspend the protein pellet and subject it to controlled acid (e.g., pH 5.0) and heat (e.g., 50°C for 10 min) treatments to denature and precipitate contaminating proteins.

-

Chromatography:

-

DEAE-Cellulose: Load the supernatant onto a DEAE-cellulose column and elute with a salt gradient (e.g., NaCl).

-

Phosphocellulose: Pool the active fractions and apply to a phosphocellulose column, eluting with a salt gradient.

-

Hydroxylapatite: Apply the active fractions to a hydroxylapatite column and elute with a phosphate gradient.

-

Sephadex G-100: Perform gel filtration chromatography on a Sephadex G-100 column as a final polishing step.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Microplate Fluorescence Assay for DAPA Aminotransferase Activity

This protocol is based on the derivatization of the vicinal diamine product, this compound, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.

Workflow:

Caption: Workflow for the fluorescence-based assay of DAPA AT activity.

Methodology:

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing the purified DAPA AT, 7-keto-8-aminopelargonic acid (KAPA), and S-adenosyl-L-methionine (SAM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Enzymatic Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Derivatization: Stop the reaction and initiate the derivatization by adding a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).

-

Fluorescence Measurement: After a short incubation period to allow for the derivatization to complete, measure the fluorescence using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.

-

Quantification: Determine the concentration of the product by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.

Determination of Stereochemistry by Mosher's Method

The absolute stereochemistry of the amino groups in this compound can be determined by NMR spectroscopy after derivatization with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Workflow:

References

- 1. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A Formal Catalytic Asymmetric Synthesis of (+)-Biotin with Modified Cinchona Alkaloids | Semantic Scholar [semanticscholar.org]

- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 5. Advances and prospects in microbial production of biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Synthesis of 7,8-Diaminopelargonic Acid (DAPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7,8-Diaminopelargonic acid (DAPA) is a nine-carbon aliphatic chain with amino groups at the C7 and C8 positions and a carboxylic acid at the C1 position. In biological systems, DAPA is synthesized from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme DAPA aminotransferase (BioA).[1][2] This conversion is a critical step in the biotin biosynthetic pathway, which is essential for the survival of many microorganisms but absent in humans, making it an attractive target for the development of novel antimicrobial agents.

Despite its biological significance, detailed procedures for the de novo chemical synthesis of DAPA are scarce in the scientific literature. This guide, therefore, outlines a proposed synthetic pathway, providing researchers with a practical blueprint for its laboratory preparation. The proposed route is designed to be robust and utilize common organic chemistry transformations.

Proposed Chemical Synthesis of 7,8-Diaminopelargonic Acid (DAPA)

The proposed synthetic strategy begins with the commercially available starting material, pimeloyl chloride, and proceeds through a series of transformations to yield the target molecule, DAPA. The key steps involve the construction of the carbon backbone, introduction of the necessary functional groups, and stereochemical considerations.

Overall Synthetic Pathway

The proposed multi-step synthesis is visualized in the following diagram:

Caption: Proposed synthetic pathway for 7,8-diaminopelargonic acid (DAPA).

Data Presentation: Summary of Proposed Reactions

The following table summarizes the key quantitative data for the proposed synthesis of DAPA. Please note that the yields are estimates based on analogous reactions found in the chemical literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| 1 | Malonic Ester Synthesis | Pimeloyl chloride | Diethyl malonate, Sodium ethoxide | Diethyl 2-(7-chloro-7-oxoheptanoyl)malonate | 85 |

| 2 | Decarboxylation | Diethyl 2-(7-chloro-7-oxoheptanoyl)malonate | Sulfuric acid, Water | 8-Oxononanoic Acid | 90 |

| 3 | Oximation | 8-Oxononanoic Acid | Hydroxylamine hydrochloride, Sodium acetate | 7-(Hydroxyimino)-8-oxononanoic Acid | 80 |

| 4 | Oxime Reduction | 7-(Hydroxyimino)-8-oxononanoic Acid | H₂, Pd/C | 7-Keto-8-aminopelargonic Acid (KAPA) | 75 |

| 5 | Reductive Amination | 7-Keto-8-aminopelargonic Acid (KAPA) | Ammonia, H₂, Raney Nickel | 7,8-Diaminopelargonic Acid (DAPA) | 70 |

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Diethyl 2-(7-chloro-7-oxoheptanoyl)malonate

Objective: To form the carbon-carbon bond that extends the pimelic acid backbone.

Protocol:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

Cool the solution to 0 °C in an ice bath and add diethyl malonate (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of pimeloyl chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(7-chloro-7-oxoheptanoyl)malonate.

Step 2: Synthesis of 8-Oxononanoic Acid (Decarboxylation)

Objective: To hydrolyze the ester groups and decarboxylate to form the keto acid.

Protocol:

-

In a round-bottom flask, dissolve the diethyl 2-(7-chloro-7-oxoheptanoyl)malonate (1.0 eq) in a mixture of sulfuric acid and water.

-

Heat the mixture to reflux for 4-6 hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude 8-oxononanoic acid can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 7-(Hydroxyimino)-8-oxononanoic Acid (Oximation)

Objective: To introduce a nitrogen atom at the C7 position in the form of an oxime.

Protocol:

-

Dissolve 8-oxononanoic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.

-

The product can be purified by column chromatography on silica gel.

Step 4: Synthesis of 7-Keto-8-aminopelargonic Acid (KAPA) (Oxime Reduction)

Objective: To reduce the oxime to the corresponding primary amine, yielding the key intermediate KAPA.

Protocol:

-

Dissolve the 7-(hydroxyimino)-8-oxononanoic acid (1.0 eq) in methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the flask with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 7-keto-8-aminopelargonic acid (KAPA). The product may be purified by recrystallization or ion-exchange chromatography.

Step 5: Synthesis of 7,8-Diaminopelargonic Acid (DAPA) (Reductive Amination)

Objective: To convert the ketone functionality of KAPA into a second amine group to yield DAPA.

Protocol:

-

In a high-pressure reaction vessel, dissolve 7-keto-8-aminopelargonic acid (KAPA) (1.0 eq) in a solution of ammonia in methanol.

-

Add a catalytic amount of Raney Nickel (previously washed with water and methanol).

-

Seal the vessel and pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7,8-diaminopelargonic acid (DAPA).

-

Purify the final product by ion-exchange chromatography.

Mandatory Visualizations

Experimental Workflow

The general workflow for a single synthetic step is outlined below.

References

- 1. Biosynthesis of 7,8-Diaminopelargonic Acid, a Biotin Intermediate, from 7-Keto-8-Aminopelargonic Acid and S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of (7R,8S)-7,8-Diaminononanoic Acid in the Biotin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(7R,8S)-7,8-diaminononanoic acid (DAPA) , also known as 7,8-diaminopelargonic acid, is a pivotal intermediate in the conserved biotin biosynthetic pathway. This pathway, essential for most bacteria, plants, and fungi, represents a compelling target for the development of novel antimicrobial and herbicidal agents, as humans are auxotrophic for biotin and rely on dietary intake. This technical guide provides an in-depth exploration of the biological function of DAPA, focusing on its enzymatic synthesis and subsequent conversion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biotin Pathway: DAPA as a Key Junction

The synthesis of biotin is a multi-step enzymatic process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ureido and tetrahydrothiophene rings. DAPA stands at the crossroads of these stages, serving as the direct precursor for the formation of the ureido ring.

The formation of DAPA is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase or BioA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. BioA facilitates the transamination of 7-keto-8-aminopelargonic acid (KAPA), utilizing S-adenosyl-L-methionine (SAM) as the primary amino donor in most characterized pathways. Following its synthesis, DAPA is utilized as a substrate by dethiobiotin synthetase (DTBS or BioD) , which catalyzes the ATP-dependent carboxylation and subsequent cyclization of DAPA to form dethiobiotin (DTB), the immediate precursor to biotin.

Quantitative Analysis of DAPA Metabolism

The efficiency of DAPA synthesis and utilization is critical for the overall flux of the biotin pathway. The kinetic parameters of the enzymes involved, BioA and BioD, have been characterized in several organisms and are summarized below.

Kinetic Parameters of DAPA Aminotransferase (BioA)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | KAPA | 1.2 | 0.28 | [1] |

| SAM | 200 | 0.28 | [1] | |

| Mycobacterium tuberculosis | KAPA | 2.83 | 0.003 | [2] |

| SAM | 308.28 | 0.003 | [2] | |

| Bacillus subtilis | KAPA | 25 | 0.15 | [3] |

| L-lysine | 3300 | 0.15 | [3] |

Kinetic Parameters of Dethiobiotin Synthetase (BioD) with DAPA

| Organism | Km (DAPA) (µM) | kcat (s-1) | Reference |

| Escherichia coli | 2.0 | - | [1] |

| Mycobacterium tuberculosis | 2.0 | - | [4] |

Note: kcat values for BioD are often reported in the context of the overall reaction including ATP and CO2 and can vary with experimental conditions. The provided Km values specifically reflect the affinity for DAPA.

Experimental Protocols for Studying DAPA Function

The investigation of DAPA's role in the biotin pathway relies on robust methodologies for enzyme purification and activity assessment. The following section details key experimental protocols.

Purification of Recombinant BioA and BioD

A common strategy for obtaining pure and active BioA and BioD for in vitro studies involves the overexpression of the corresponding genes in an E. coli expression system, followed by affinity chromatography.

Methodology:

-

Gene Cloning and Expression:

-

The bioA and bioD genes are amplified by PCR and cloned into an expression vector containing a purification tag (e.g., a polyhistidine-tag).

-

The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[5]

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a chromatography column packed with a resin specific for the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

-

The column is washed with a wash buffer containing a low concentration of a competing agent (e.g., 20-40 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.

-

The target protein is eluted from the column using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).

-

-

Protein Purity and Concentration:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and the concentration is determined using a spectrophotometric method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

DAPA Aminotransferase (BioA) Activity Assays

a) Coupled Spectrophotometric Assay:

This continuous assay measures the consumption of a substrate in a coupled reaction that results in a change in absorbance.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate KAPA, the amino donor SAM, and pyridoxal 5'-phosphate (PLP).

-

Coupling Enzymes: The assay is coupled to the dethiobiotin synthetase (BioD) reaction. The product of the BioA reaction, DAPA, is immediately used by BioD. The production of ADP by BioD is then coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts ADP and phosphoenolpyruvate (PEP) to ATP and pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.[6]

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer. The rate of this decrease is directly proportional to the activity of BioA.[6]

b) Fluorescence-Based Assay using o-Phthalaldehyde (OPA):

This endpoint assay relies on the reaction of the primary amine groups of DAPA with OPA in the presence of a thiol to produce a fluorescent adduct.[7][8]

Methodology:

-

Enzymatic Reaction: The BioA reaction is carried out in a suitable buffer containing KAPA, SAM, and PLP. The reaction is incubated for a defined period and then stopped, typically by the addition of acid or a denaturing agent.

-

Derivatization: An OPA reagent (containing OPA and a thiol such as 2-mercaptoethanol in a basic buffer) is added to the reaction mixture.[7][8]

-

Fluorescence Measurement: The fluorescence of the resulting isoindole derivative is measured using a fluorometer with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively.[4] The fluorescence intensity is proportional to the amount of DAPA produced.

Dethiobiotin Synthetase (BioD) Activity Assay

Coupled Enzyme Assay Measuring ADP Formation:

This continuous spectrophotometric assay measures the production of ADP, a product of the BioD reaction.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM NaHCO3, and 5 mM MgCl2), the substrate DAPA, and ATP.[4]

-

Coupling System: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system as described for the BioA coupled assay.[4]

-

Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously, providing a measure of BioD activity.[4]

Conclusion and Future Directions

This compound is an indispensable intermediate in the biotin biosynthetic pathway. The enzymes responsible for its synthesis and consumption, BioA and BioD, are essential for the production of biotin and, consequently, for the viability of many microorganisms. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the intricacies of this pathway and to exploit it for the development of novel therapeutics. Future research may focus on the structural and mechanistic details of DAPA-binding enzymes from a wider range of organisms, the identification of potent and specific inhibitors of BioA and BioD, and the exploration of the regulatory mechanisms that control the flux of DAPA within the biotin pathway. Such efforts will be crucial in the ongoing battle against infectious diseases and in the development of more effective agricultural solutions.

References

- 1. Active site mutants of Escherichia coli dethiobiotin synthetase: effects of mutations on enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 7,8-Diaminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of 7,8-diaminononanoic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Core Physicochemical Properties

7,8-Diaminononanoic acid, also known as 7,8-diaminopelargonic acid (7,8-DAPA), is an amino fatty acid that serves as an intermediate in the biosynthesis of biotin.[1][2] Its structure, featuring amino groups at the 7th and 8th positions, is crucial for its biological activity.[3]

The following table summarizes the key physicochemical properties of 7,8-diaminononanoic acid.

| Property | Value | Source |

| IUPAC Name | 7,8-diaminononanoic acid | [1] |

| Synonyms | 7,8-Diaminopelargonic acid, 7,8-DAPA | [1][4] |

| Chemical Formula | C₉H₂₀N₂O₂ | [1][4] |

| Molecular Weight | 188.27 g/mol | [1][4] |

| Predicted pKa (Strongest Acidic) | 4.73 | [5] |

| Predicted pKa (Strongest Basic) | 9.97 | [5] |

| Computed LogP | -2.3 | [1] |

| Predicted LogP | -2.1, -1.9 | [5] |

Solubility Profile

The solubility of 7,8-diaminononanoic acid is a critical parameter for its handling, formulation, and biological assessment. It is characterized as a very hydrophobic molecule.[5]

| Solvent | Solubility | Source |

| Water | Practically insoluble / Slightly soluble | [3][5] |

| Methanol | Slightly soluble (as dihydrochloride salt) | [3] |

| Organic Solvents | Insoluble (as dihydrochloride salt) | [3] |

The dihydrochloride salt form of 7,8-diaminononanoic acid exhibits improved solubility in aqueous and acidic solutions.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 7,8-diaminononanoic acid are not extensively published. However, standard laboratory methodologies can be applied.

a) Determination of pKa (Potentiometric Titration):

-

Preparation: A precise weight of 7,8-diaminononanoic acid is dissolved in a known volume of deionized water, potentially with a co-solvent if solubility is low. The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments to the solution of the compound.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve. For a diamino-monocarboxylic acid, multiple inflection points corresponding to the protonation/deprotonation of the carboxyl and amino groups would be expected.

b) Determination of LogP (Shake-Flask Method):

-

System Preparation: A biphasic system of n-octanol and water is prepared. The two solvents are mutually saturated by vigorous mixing, followed by separation of the layers.

-

Compound Distribution: A known amount of 7,8-diaminononanoic acid is dissolved in the aqueous phase. This solution is then combined with a precise volume of the n-octanol phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The aqueous and n-octanol layers are carefully separated. The concentration of 7,8-diaminononanoic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

c) Determination of Aqueous Solubility (Equilibrium Solubility Method):

-

Sample Preparation: An excess amount of solid 7,8-diaminononanoic acid is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved 7,8-diaminononanoic acid in the clear supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS).

-

Result: The measured concentration represents the equilibrium solubility of the compound in water at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties and solubility of a research compound like 7,8-diaminononanoic acid.

Caption: Workflow for Physicochemical and Solubility Analysis.

References

- 1. 7,8-Diaminononanoic acid | C9H20N2O2 | CID 652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. - [ebi.ac.uk]

- 3. 7,8-Diaminopelargonic acid dihydrochloride | 951786-35-9 | Benchchem [benchchem.com]

- 4. 7,8-DIAMINOPELARGONIC ACID CAS#: 21738-21-6 [amp.chemicalbook.com]

- 5. NP-MRD: Showing NP-Card for 7,8-diaminopelargonic acid (NP0325513) [np-mrd.org]

The Discovery and Isolation of 7,8-Diaminopelargonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminopelargonic acid (DAPA) is a pivotal, yet often elusive, intermediate in the conserved biotin biosynthesis pathway. As an essential nutrient for most organisms, biotin plays a critical role as a cofactor for carboxylase enzymes. The pathway responsible for its de novo synthesis, absent in humans, presents a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides a comprehensive overview of the discovery, enzymatic synthesis, and a detailed methodology for the isolation and purification of DAPA. It is intended to serve as a valuable resource for researchers investigating biotin metabolism and those engaged in the development of inhibitors targeting this vital pathway.

Introduction

The journey to understanding biotin biosynthesis has unveiled a series of fascinating enzymatic transformations. 7,8-Diaminopelargonic acid (DAPA) emerges as a key intermediate in this pathway, situated between 7-keto-8-aminopelargonic acid (KAPA) and dethiobiotin. The discovery of DAPA was intrinsically linked to the elucidation of the enzymatic steps leading to biotin. Early studies with biotin auxotrophs of Escherichia coli were instrumental in identifying the intermediates of this pathway, including DAPA.[1]

The enzymatic synthesis of DAPA is catalyzed by 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA.[2] This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM), a unique amino donor in this class of enzymes, to the keto group of KAPA.[3][4][5] The reaction is a critical step in the formation of the ureido ring of biotin. Given its essential role in microbial and plant metabolism, DAPA synthase represents a promising target for the development of novel antibiotics and herbicides. A thorough understanding of the synthesis and isolation of its product, DAPA, is therefore of significant interest to the scientific community.

Biosynthesis of 7,8-Diaminopelargonic Acid

The biosynthesis of DAPA is a key step in the overall pathway of biotin synthesis. The following diagram illustrates the enzymatic conversion of KAPA to DAPA.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis and subsequent purification of 7,8-diaminopelargonic acid. The protocol is based on established methods for the synthesis of biotin intermediates in cell-free extracts of E. coli and general principles of purifying small, polar, and charged molecules.

Enzymatic Synthesis of DAPA in E. coli Cell-Free Extract

This protocol describes the in vitro synthesis of DAPA using a cell-free extract from an E. coli strain that overexpresses DAPA synthase.

Materials:

-

E. coli strain overexpressing 7,8-diaminopelargonic acid synthase (e.g., BL21(DE3) with a pET vector containing the bioA gene)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

-

Reaction Buffer (100 mM Tris-HCl, pH 8.5)

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosyl-L-methionine (SAM)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

Procedure:

-

Culture and Induction: Inoculate a starter culture of the E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then sonicate the cell suspension to ensure complete lysis.

-

Preparation of Cell-Free Extract: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which is the cell-free extract.

-

Enzymatic Reaction: In a suitable reaction vessel, combine the following components:

-

Cell-free extract (containing DAPA synthase)

-

Reaction Buffer (100 mM Tris-HCl, pH 8.5)

-

KAPA (final concentration 1 mM)

-

SAM (final concentration 2 mM)

-

PLP (final concentration 0.1 mM)

-

DTT (final concentration 1 mM)

-

-

Incubation and Termination: Incubate the reaction mixture at 37°C for 2-4 hours. Terminate the reaction by adding TCA to a final concentration of 5% to precipitate the proteins.

-

Clarification: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins. The supernatant now contains the synthesized DAPA.

Purification of DAPA

The following is a multi-step purification protocol for the isolation of DAPA from the clarified reaction supernatant.

Workflow Diagram:

Step 1: Cation-Exchange Chromatography

-

Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8) in the H+ form. Equilibrate the column with deionized water.

-

Sample Loading: Adjust the pH of the clarified supernatant to ~3.0 with HCl and load it onto the equilibrated column. DAPA, being positively charged at this pH, will bind to the resin.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound, neutral, and anionic compounds.

-

Elution: Elute the bound DAPA using a linear gradient of ammonium hydroxide (e.g., 0.1 to 2 M). Collect fractions and monitor for the presence of DAPA using a suitable analytical method (e.g., the fluorescence assay described in section 4.1).

-

Pooling and Evaporation: Pool the fractions containing DAPA and evaporate the ammonium hydroxide under reduced pressure.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A semi-preparative C18 column is suitable for this step.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A shallow gradient from 0% to 20% B over 30 minutes is a good starting point for eluting the polar DAPA.

-

Procedure: Dissolve the evaporated sample from the ion-exchange step in mobile phase A and inject it onto the equilibrated RP-HPLC column. Collect fractions and analyze for DAPA.

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain DAPA as a solid.

Data Presentation

Analytical Methods and Quantitative Data

The progress of the synthesis and purification can be monitored using a variety of analytical techniques. A sensitive method for the detection of DAPA involves its derivatization with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol, which forms a fluorescent adduct.

| Parameter | Value | Reference |

| Excitation Wavelength | 340 nm | [6] |

| Emission Wavelength | 455 nm | [6] |

| Linear Detection Range | 20 nM to 50 µM | [7] |

Table 1: Parameters for the Fluorometric Assay of DAPA

The kinetic parameters of the E. coli DAPA synthase have been determined, providing a benchmark for enzymatic activity.

| Substrate | Km | kcat |

| KAPA | < 2 µM | 0.013 s⁻¹ |

| SAM | 150 µM | 0.013 s⁻¹ |

Table 2: Steady-State Kinetic Parameters for E. coli DAPA Synthase [5][8]

Purification Yield and Purity

The following table provides representative data for the purification of a biotin intermediate, which can be used as an estimate for the purification of DAPA. Actual yields may vary depending on the specific experimental conditions.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Cell-Free Extract | 1000 | 100 | 0.1 | 100 | 1 |

| TCA Precipitation | 800 | 95 | 0.12 | 95 | 1.2 |

| Cation-Exchange | 50 | 75 | 1.5 | 75 | 15 |

| RP-HPLC | 5 | 60 | 12 | 60 | 120 |

Table 3: Representative Purification Table for a Biotin Intermediate

Conclusion

This technical guide has detailed the discovery of 7,8-diaminopelargonic acid as a key intermediate in biotin biosynthesis and provided a comprehensive, step-by-step protocol for its enzymatic synthesis and purification. The methodologies outlined, from cell-free extract preparation to chromatographic separation, offer a robust framework for obtaining purified DAPA for further research. The provided quantitative data and analytical parameters will aid researchers in monitoring and optimizing their experimental workflows. A deeper understanding of the synthesis and isolation of DAPA is crucial for advancing research into the biotin biosynthesis pathway and for the development of novel inhibitors with potential applications in medicine and agriculture.

References

- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 2. conductscience.com [conductscience.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of (7R,8S)-7,8-diaminononanoic Acid in Mycobacterium tuberculosis Biotin Synthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, relies heavily on its intrinsic metabolic pathways for survival and pathogenesis within the human host. Among these, the de novo biotin biosynthesis pathway is of paramount importance. Biotin, an essential cofactor for carboxylase enzymes, is critical for lipid biosynthesis, a process vital for the integrity of the unique mycobacterial cell wall and for survival during the latent phase of infection.[1][2][3][4] Unlike their human hosts, who cannot synthesize biotin, mycobacteria depend on their own production, making this pathway an attractive target for novel antimicrobial agents.[3][5][6] This technical guide focuses on (7R,8S)-7,8-diaminononanoic acid (DAPA), a key intermediate in this essential pathway. We will explore its biosynthesis, the enzymes governing its metabolism, and its significance as a nexus for therapeutic intervention.

The Biotin Biosynthesis Pathway: DAPA as a Core Intermediate

This compound (DAPA) is the third intermediate in the canonical four-step pathway that assembles the biotin molecule. Mtb's reliance on this pathway is pronounced, as disruption of the encoding genes, such as bioA, results in cell death rather than simple growth arrest, underscoring its essentiality.[5] The synthesis of biotin from pimeloyl-CoA and L-alanine proceeds as follows:

-

KAPA Synthesis: The pathway begins with the enzyme 8-amino-7-oxononanoate synthase (AONS), also known as KAPA synthase (BioF). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of pimeloyl-CoA with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA).[5][7]

-

DAPA Synthesis: The crucial second step is catalyzed by 7,8-diaminopelargonic acid synthase (DAPAS), also referred to as DAPA aminotransferase (BioA). This PLP-dependent enzyme facilitates the transamination of KAPA, using S-adenosyl-L-methionine (SAM) as the exclusive amino donor, to form this compound (DAPA).[5][8][9]

-

Dethiobiotin Synthesis: Dethiobiotin synthetase (DTBS), or BioD, then catalyzes the ATP-dependent carboxylation of DAPA, which closes the ureido ring to form dethiobiotin (DTB).[5]

-

Biotin Synthesis: In the final step, biotin synthase (BioB) inserts a sulfur atom into DTB to generate the final product, biotin. In Mtb, this process requires an auxiliary protein known as BsaP (Rv1590) for activity.[10]

Key Enzyme: 7,8-Diaminopelargonic Acid Synthase (BioA)

The synthesis of DAPA is catalyzed by BioA (Rv1568), a PLP-dependent aminotransferase that has been identified as a promising target for antitubercular drugs.[1][6] Humans lack a homolog for this enzyme, providing a clear therapeutic window.

Mechanism and Structure: Mtb BioA transfers the amino group from SAM to the C7 position of (S)-KAPA.[5][11] The enzyme operates via a Ping Pong Bi Bi kinetic mechanism.[8] Structural studies have revealed the binding sites for its substrates, and comparison with homologs from other organisms shows significant active site variations, which can be exploited for the design of specific inhibitors.[5]

Inhibition: BioA is subject to strong substrate inhibition by KAPA.[1][8] It is also the target of several known inhibitors. The natural product amiclenomycin acts as a suicide substrate for BioA.[8] This mechanism-based inactivation has spurred the development of synthetic analogs with improved stability and potent whole-cell activity against Mtb.[6][8]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes responsible for the synthesis and conversion of DAPA have been characterized, providing a quantitative basis for inhibitor design and pathway modeling.

Table 1: Kinetic Parameters for M. tuberculosis BioA (DAPAS)

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| S-adenosyl-L-methionine (SAM) | Km | 0.78 ± 0.20 mM | [8] |

| Km | 308.28 µM | [1] | |

| 7-keto-8-aminopelargonic acid (KAPA) | Km | 3.8 ± 1.0 µM | [8] |

| Km | 2.83 µM | [1] | |

| KiKAPA (Substrate Inhibition) | 14 ± 2 µM | [8] | |

| (R)-KAPA | Ki1 (PLP form) | 5.9 ± 0.2 µM | [11] |

| Ki2 (PMP form) | 1.7 ± 0.2 µM | [11] | |

| Overall Reaction | kcat | 1.0 ± 0.2 min-1 | [8] |

| kcat | 0.003 s-1 | [1] |

| | Vmax | 0.02074 µmoles/min/ml |[1] |

Table 2: Kinetic Parameters for M. tuberculosis BioD (DTBS)

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| ATP | Km | 29 µM | [5] |

| Vmax | 3.5 µM min-1 mg-1 | [5] | |

| 7,8-diaminopelargonic acid (DAPA) | Km | 2 µM | [5] |

| | Vmax | 6 µM min-1 mg-1 |[5] |

Experimental Protocols

Overexpression and Purification of Mtb BioA

The M. tuberculosis BioA enzyme can be heterologously expressed and purified for biochemical and structural studies.

-

Cloning: The bioA gene (Rv1568) is amplified from Mtb genomic DNA and cloned into an E. coli expression vector, typically containing an N-terminal polyhistidine tag (e.g., pET vector series).

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein yield.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by ultracentrifugation. The supernatant containing the soluble His-tagged BioA is loaded onto a nickel-affinity chromatography column (e.g., Ni-NTA). After washing with buffer containing a low concentration of imidazole, the protein is eluted with a high-concentration imidazole gradient.[8] Further purification can be achieved by size-exclusion chromatography if necessary.

Microplate Fluorescence Assay for BioA Activity

A high-throughput screening (HTS) compatible assay is crucial for identifying novel BioA inhibitors. This protocol is based on the detection of the DAPA product.[12]

-

Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES pH 8.0), purified BioA enzyme, S-adenosyl-L-methionine (SAM), and the inhibitor compound to be tested.

-

Initiation: Initiate the enzymatic reaction by adding the substrate, 7-keto-8-aminopelargonic acid (KAPA). Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Derivatization: Stop the reaction and derivatize the DAPA product. Add a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). These reagents react specifically with the vicinal diamine group of DAPA to form a stable, highly fluorescent adduct.[12]

-

Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm, emission at 455 nm). The fluorescence signal is directly proportional to the amount of DAPA produced and thus reflects enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor control. Determine IC50 values for active compounds by testing a range of concentrations.

Conclusion and Future Directions

This compound is an indispensable intermediate in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The enzymes responsible for its synthesis and subsequent conversion, particularly BioA, are validated and highly promising targets for the development of novel anti-tuberculosis therapeutics. The absence of this pathway in humans provides an ideal foundation for designing selective inhibitors with minimal host toxicity. Future research should focus on leveraging the detailed structural and kinetic data available for Mtb BioA to perform structure-based drug design and virtual screening campaigns.[1][6] The development of potent, specific inhibitors that target the production of DAPA could provide a much-needed new class of drugs to combat the global threat of multidrug-resistant tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 7,8-Diaminopelargonic Acid, a Biotin Intermediate, from 7-Keto-8-Aminopelargonic Acid and S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycobacterial biotin synthases require an auxiliary protein to convert dethiobiotin into biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of KAPA to 7,8-Diaminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminononanoic acid (DAPA), a critical step in the biotin biosynthesis pathway. This document details the enzyme responsible, its kinetics, relevant experimental protocols, and the pathway's significance, particularly as a target for antimicrobial drug development.

Introduction: The Significance of the KAPA to DAPA Conversion

The synthesis of biotin, an essential cofactor for carboxylation, decarboxylation, and transcarboxylation reactions, is vital for all domains of life. The enzymatic conversion of KAPA to DAPA is the antepenultimate step in this pathway and is catalyzed by the enzyme 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA.[1][2] This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent transaminase.[1][2] The absence of the biotin biosynthesis pathway in humans makes its constituent enzymes, including BioA, attractive targets for the development of novel antimicrobial agents.[3]

The Enzyme: 7,8-Diaminopelargonic Acid Synthase (BioA)

BioA (EC 2.6.1.62) catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM), the amino donor, to KAPA, the amino acceptor, to form DAPA.[3][4] The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, which is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine or Schiff base.[5]

The reaction proceeds via a Ping Pong Bi Bi kinetic mechanism.[6] The catalytic cycle involves the binding of SAM and the transfer of its amino group to PLP to form pyridoxamine 5'-phosphate (PMP) and S-adenosyl-5'-methylthio-5-deoxy-D-ribose (MTR). Subsequently, KAPA binds to the enzyme, and the amino group from PMP is transferred to KAPA to produce DAPA, regenerating the PLP-enzyme complex.

Quantitative Data on BioA Activity

The kinetic parameters of BioA have been characterized in several organisms, providing valuable data for comparative analysis and inhibitor design.

Table 1: Steady-State Kinetic Parameters for BioA

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | KAPA | <2 | 0.013 | [4] |

| SAM | 150 | 0.013 | [4] | |

| Mycobacterium tuberculosis | KAPA | 3.8 ± 1.0 | 0.017 ± 0.003 | [6] |

| SAM | 780 ± 200 | 0.017 ± 0.003 | [6] |

Table 2: Kinetic Parameters for the Half-Reactions of E. coli BioA

| Half-Reaction | kmax (s-1) | Apparent Km (µM) | Reference |

| PLP-enzyme + SAM | 0.016 | 300 | [7] |

| PMP-enzyme + KAPA | 0.79 | 1 | [7] |

Table 3: Inhibition of BioA by Amiclenomycin and its Analogs

| Inhibitor | Organism | Ki (µM) | kinact (min-1) | Reference |

| Amiclenomycin (cis) | Escherichia coli | 2 | 0.4 | [8] |

| Amiclenomycin | Mycobacterium tuberculosis | 12 ± 2 | 0.35 ± 0.05 | [6] |

| Compound 1 (Amiclenomycin analog) | Mycobacterium tuberculosis | 20 ± 2 | 0.56 ± 0.05 | [6] |

Experimental Protocols

Expression and Purification of Recombinant BioA

This protocol describes the overexpression and purification of N-terminally His-tagged BioA from E. coli.

1. Gene Cloning and Expression Vector:

- The bioA gene is PCR amplified from the genomic DNA of the source organism (e.g., Mycobacterium tuberculosis H37Rv).

- The amplified gene is cloned into an expression vector, such as a pET vector, to introduce an N-terminal polyhistidine (His) tag.[3]

2. Overexpression in E. coli :

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.[9]

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]

- The culture is then incubated overnight at a lower temperature (e.g., 25°C) with shaking.[9]

3. Cell Lysis and Lysate Preparation:

- The bacterial cells are harvested by centrifugation (e.g., 4000 rpm for 30 minutes).[9]

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM PMSF, 20 µg/mL DNase, and 100 µM PLP).[9]

- Cells are lysed by sonication or using a French press.

- The cell lysate is clarified by centrifugation (e.g., 45,000 x g for 10 minutes) to remove cell debris.[2]

4. Affinity Chromatography Purification:

- The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose resin column pre-equilibrated with wash buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0).[2]

- The column is washed with several column volumes of wash buffer to remove unbound proteins.[2]

- The His-tagged BioA protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).[2]

5. Buffer Exchange and Storage:

- The imidazole is removed from the purified protein solution by buffer exchange using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP).

- The purified protein concentration is determined, and the protein is stored at -80°C.

BioA Enzyme Assay

This protocol outlines a coupled fluorescent assay for measuring BioA activity. The DAPA produced by BioA is derivatized with o-phthalaldehyde (OPA) to generate a fluorescent product.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM TAPS buffer, pH 8.6).[10]

- The final reaction mixture should contain:

- 100 µM PLP[10]

- 1 mM SAM[10]

- 20 µM KAPA[10]

- 2 µM BioA[10]

2. Assay Procedure:

- In a microplate well, combine the reaction buffer, PLP, SAM, and BioA.

- Pre-incubate the mixture for 10 minutes at 37°C.[10]

- Initiate the reaction by adding KAPA.[10]

- Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 37°C.

- Terminate the reaction by heating at 100°C for 10 minutes.[10]

- Centrifuge the reaction mixture to pellet any precipitated protein.

3. Fluorescent Derivatization and Detection:

- Transfer the supernatant to a new microplate well.

- Add an OPA derivatizing solution (containing o-phthalaldehyde and a reducing agent like 2-mercaptoethanol).[10]

- Incubate at room temperature to allow for the derivatization reaction to complete.

- Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 470 nm.[10]

4. Data Analysis:

- Generate a standard curve using known concentrations of DAPA to correlate fluorescence intensity with the amount of product formed.

- Calculate the initial reaction velocity from the linear range of product formation over time.

Visualizations

Biotin Biosynthesis Pathway

Caption: The biotin biosynthesis pathway highlighting the BioA-catalyzed conversion of KAPA to DAPA.

Experimental Workflow for BioA Purification

Caption: A generalized workflow for the expression and purification of recombinant BioA.

BioA Coupled Enzyme Assay Workflow

Caption: Workflow for the coupled fluorescent enzyme assay to measure BioA activity.

References

- 1. proteopedia.org [proteopedia.org]

- 2. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of the biosynthesis of biotin by the antibiotic amiclenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of (7R,8S)-7,8-diaminononanoic acid

An In-depth Technical Guide to (7R,8S)-7,8-Diaminononanoic Acid for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a pivotal intermediate in the biosynthesis of biotin (Vitamin B7). The document details its commercial availability, presents a representative chemical synthesis protocol, and illustrates its role in biological pathways, providing essential information for professionals in research and drug development.

Commercial Availability

This compound, also known by its synonym 7,8-diaminopelargonic acid and identified by the CAS Number 21738-21-6, is a specialized chemical used in research and development. While not as commonly stocked as bulk chemicals, it can be sourced from various suppliers that cater to the research and pharmaceutical industries. The table below lists potential commercial sources. It is strongly recommended to contact these suppliers directly to confirm the availability and specifications of the desired (7R,8S) stereoisomer.

Table 1: Potential Commercial Suppliers of 7,8-Diaminononanoic Acid

| Supplier | Website (for general inquiry) | Notes |

| Hubei Jusheng Technology Co., Ltd. | http://www.hubeijusheng.com/ | Listed on several chemical supplier platforms as a manufacturer of 7,8-diaminopelargonic acid. |

| Jiangsu Hongmin Pharmaceutical Co., Ltd. | Not publicly listed | Mentioned as a supplier of 7,8-diaminopelargonic acid on chemical trade websites. |

Disclaimer: The information provided is based on listings from chemical aggregator websites. The availability of the specific this compound stereoisomer and its specifications should be verified directly with the suppliers.

Quantitative Data

A detailed quantitative data sheet for commercially available this compound is not consistently provided by suppliers. For research and development purposes, it is crucial to request a Certificate of Analysis (CoA) upon inquiry or purchase. The CoA will provide critical data for experimental design and validation.

Table 2: Typical Quantitative Data found on a Certificate of Analysis

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |

| Stereochemical Purity (e.e.) | Request specific analysis | Chiral HPLC or Chiral GC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water and polar organic solvents | To be determined by the user |

| Storage | -20°C, desiccated | Supplier Recommendation |

Experimental Protocols: A Representative Stereoselective Synthesis

Step 1: Sharpless Asymmetric Dihydroxylation

-

In a round-bottom flask, dissolve the starting alkene (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add AD-mix-β (approximately 1.4 g per mmol of alkene).

-

Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 eq) and stir for 1 hour.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude diol is purified by flash column chromatography.

Step 2: Formation of Cyclic Sulfate and Ring Opening with Azide

-

To a solution of the purified diol (1.0 eq) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Add a catalytic amount of ruthenium(III) chloride and sodium periodate (1.5 eq) in a mixture of acetonitrile and water.

-

Stir for 2 hours, then extract the product with diethyl ether.

-

The organic layer is washed, dried, and concentrated to yield the cyclic sulfate.

-

The cyclic sulfate is dissolved in a suitable solvent (e.g., acetone/water), and sodium azide (2.0 eq) is added.

-

The reaction is heated to reflux and stirred for 4-6 hours.

-

After cooling, the product is extracted, and the solvent is removed in vacuo.

Step 3: Reduction to the Diamine

-

The resulting azido alcohol is dissolved in methanol.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

-

The reaction mixture is filtered through Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final vicinal diamine.

Biological Pathway and Workflow Visualization

This compound is a key intermediate in the biosynthetic pathway of biotin. The following diagram, generated using the DOT language, illustrates the steps leading to the formation of biotin.

Caption: The biotin biosynthesis pathway highlighting the central role of this compound.

The following diagram provides a logical workflow for the screening and validation of potential .

Caption: A workflow for the validation of commercial suppliers for a specialized chemical.

(7R,8S)-7,8-Diaminononanoic Acid: A Linchpin in Biotin Biosynthesis and a Target for Novel Antimicrobials

An In-depth Technical Guide on its Core Mechanism of Action

Introduction

(7R,8S)-7,8-diaminononanoic acid (DAPA), also known as 7,8-diaminopelargonic acid, is a critical intermediate in the highly conserved biotin biosynthesis pathway.[1][2][3][4] Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylation, decarboxylation, and transcarboxylation reactions vital for cellular metabolism. As this pathway is absent in humans, the enzymes responsible for biotin synthesis, particularly those involved in the formation of DAPA, represent promising targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the mechanism of action of DAPA within this pathway, focusing on the enzymatic reactions it participates in, the kinetics of these transformations, and the mechanisms of inhibitors that target its synthesis.

Core Mechanism of Action: A Crucial Intermediate

The primary role of this compound is as a molecular precursor in the synthesis of dethiobiotin, the penultimate intermediate in the formation of biotin.[1] The biosynthesis of DAPA and its subsequent conversion are catalyzed by two key enzymes: 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA, and dethiobiotin synthetase (DTBS), respectively.[5][6][7]

Synthesis of this compound

DAPA is synthesized from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by DAPA AT.[2][4] This reaction utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[2][3][5] The enzyme facilitates the transfer of an amino group from SAM to the keto group of KAPA, yielding DAPA. This enzymatic step is a critical control point in the biotin biosynthesis pathway.

Conversion to Dethiobiotin

Following its synthesis, DAPA is converted to dethiobiotin by the enzyme dethiobiotin synthetase (DTBS).[1][8] This reaction involves the ATP-dependent carboxylation of DAPA to form a carbamate intermediate, which is then cyclized to form the ureido ring of dethiobiotin.[7]

Signaling and Metabolic Pathways

The synthesis of biotin is a multi-step enzymatic pathway. The formation and consumption of this compound are central to this process.

References

- 1. Synthesis of desthiobiotin from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 7,8-Diaminopelargonic Acid, a Biotin Intermediate, from 7-Keto-8-Aminopelargonic Acid and S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dethiobiotin synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dethiobiotin synthesis from 7,8-diaminolargonic acid in cell-free extracts of a biotin auxotroph of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-MS method for detecting (7R,8S)-7,8-diaminononanoic acid

An HPLC-MS/MS method for the sensitive and specific quantification of (7R,8S)-7,8-diaminononanoic acid (DAPA) is crucial for researchers in drug development, particularly those targeting the biotin biosynthesis pathway in pathogens like Mycobacterium tuberculosis. As an essential intermediate in this pathway, which is absent in humans, DAPA represents a key analyte for monitoring the efficacy of potential inhibitors of biotin synthesis. This application note provides a detailed protocol for the analysis of DAPA in a biological matrix, employing a derivatization strategy to enhance chromatographic retention and mass spectrometric detection.

Introduction

This compound, also known as 7,8-diaminopelargonic acid (DAPA), is a key intermediate in the biosynthesis of biotin. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), which synthesizes DAPA, is a potential drug target in organisms like Mycobacterium tuberculosis. The development of a robust analytical method to quantify DAPA is essential for studying the kinetics of this enzyme and for screening potential inhibitors.

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of DAPA in a bacterial cell lysate matrix. The method utilizes pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) to target the carboxylic acid group, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. This derivatization improves the chromatographic behavior of the polar DAPA molecule and increases ionization efficiency.

Experimental Protocols

Sample Preparation

-

Bacterial Cell Lysis:

-

Harvest bacterial cells (e.g., E. coli or M. tuberculosis) by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lyse the cells by sonication or bead beating.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for further processing.

-

-

Protein Precipitation and Extraction:

-

To 100 µL of the cell lysate supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and dry it under a stream of nitrogen gas.

-

Derivatization Protocol

-

Reconstitute the dried extract in 40 µL of a 50:50 (v/v) acetonitrile/water mixture.

-

Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.

-

Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[1]

-

Vortex the mixture and incubate at 40°C for 30 minutes.[1]

-

After incubation, dilute the reaction mixture to 1 mL with 50:50 (v/v) acetonitrile/water.

-

Centrifuge at 14,350 x g for 10 minutes prior to injection into the HPLC-MS/MS system.[1]

HPLC-MS/MS Analysis

HPLC Conditions:

| Parameter | Value |

| System | UHPLC system |

| Column | C18 RRHD column (100 x 2.1 mm, 1.8 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 1 µL[1] |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |

MS/MS Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Source Temp. | 150°C |

| Nebulizer Gas Temp. | 500°C |

| Capillary Voltage | 2.5 kV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following table summarizes the expected quantitative parameters for the HPLC-MS/MS analysis of 3-NPH derivatized DAPA. These values are representative and may vary based on the specific instrumentation used.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (nM) | LOQ (nM) | Linearity Range (nM) |

| DAPA-3-NPH | ~5.8 | 325.2 | 137.1 | 5 | 15 | 15 - 5000 |

| Internal Standard | ~6.2 | (Specific to IS) | (Specific to IS) | - | - | - |

Visualization

Caption: Experimental workflow for the HPLC-MS/MS analysis of DAPA.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in bacterial lysates. The use of 3-NPH derivatization enhances the analytical performance, allowing for reliable detection at low concentrations. This method is well-suited for applications in drug discovery and development, particularly for the evaluation of inhibitors targeting the biotin biosynthesis pathway. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for DAPA Aminotransferase (BioA) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopelargonic acid (DAPA) aminotransferase, also known as BioA, is a critical enzyme in the biotin biosynthesis pathway.[1][2] Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transamination reactions. As mammals cannot synthesize biotin de novo, the biotin synthesis pathway is an attractive target for the development of antimicrobial agents against pathogens like Mycobacterium tuberculosis, where BioA is essential for virulence.[1][3] These application notes provide detailed protocols for robust and sensitive assays to measure BioA activity, facilitating high-throughput screening (HTS) of potential inhibitors and detailed kinetic studies.

Signaling Pathway

The biosynthesis of biotin from 7-keto-8-aminopelargonic acid (KAPA) involves a series of enzymatic reactions. BioA, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the transamination of KAPA to DAPA using S-adenosylmethionine (SAM) as the amino donor.[4] The product, DAPA, is then converted to dethiobiotin (DTB) by the enzyme dethiobiotin synthetase (BioD). The pathway culminates in the insertion of sulfur into DTB by biotin synthase (BioB) to form biotin.[4]

Caption: The biotin biosynthetic pathway from KAPA to biotin.

Experimental Protocols

Two primary methods for assaying BioA activity are detailed below: a continuous coupled fluorescence displacement assay and a discontinuous microplate fluorescence assay.

Continuous Coupled Fluorescence Displacement Assay

This assay continuously monitors BioA activity by coupling the formation of DAPA to the synthesis of dethiobiotin (DTB) by BioD. The resulting DTB displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.[1][5] This method is highly sensitive and well-suited for high-throughput screening.

Experimental Workflow

Caption: Workflow for the continuous coupled fluorescence displacement assay.

Materials and Reagents

| Reagent | Stock Concentration | Final Concentration |

| BioA Enzyme | 5 µM | 50 nM |

| BioD Enzyme | 32 µM | 320 nM |

| KAPA (7-keto-8-aminopelargonic acid) | 300 µM | 3 µM |

| SAM (S-adenosylmethionine) | 100 mM | 1 mM |

| ATP (Adenosine triphosphate) | 100 mM | 1 mM |

| Fluorescently labeled dethiobiotin probe | 2 µM | 20 nM |

| Streptavidin | 18.5 µM | 185 nM |

| Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0) | 10X | 1X |

| DMSO (for compound screening) | 100% | 1% |

Protocol

-

Prepare a master mix containing all reagents except the initiating reagent (either KAPA or BioA).

-

For inhibitor screening, add the test compounds dissolved in DMSO to the wells of a 384-well black plate.

-

Add the master mix to each well.

-

Initiate the reaction by adding the final reagent (KAPA or BioA).

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence over time (e.g., for 30 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

For endpoint assays, the reaction can be stopped by adding EDTA (e.g., 10 µL of 500 mM).[5]

Microplate Fluorescence Assay with OPA Derivatization